molecular formula C23H28N2O4 B2523245 2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946270-05-9

2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2523245
CAS No.: 946270-05-9
M. Wt: 396.487
InChI Key: ZQKIJUVOMBLNMJ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antioxidant, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the reaction can vary, but they are generally in the range of 40-72% .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antibacterial activities.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a potential additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to exhibit antioxidant activity by scavenging free radicals and chelating metal ions . It also shows antibacterial activity by inhibiting the growth of certain gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the tetrahydroquinoline ring and the methoxy groups enhances its antioxidant and antibacterial properties compared to other similar compounds .

Properties

IUPAC Name

2,6-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-15(2)12-13-25-18-10-9-17(14-16(18)8-11-21(25)26)24-23(27)22-19(28-3)6-5-7-20(22)29-4/h5-7,9-10,14-15H,8,11-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKIJUVOMBLNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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